molecular formula C10H5LiN4O3 B13459383 Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B13459383
M. Wt: 236.1 g/mol
InChI Key: ICERBIDPRAQBNI-UHFFFAOYSA-M
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Description

Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that features a unique combination of lithium, furan, triazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate, can be achieved through various methods. One notable method involves a catalyst-free, microwave-mediated synthesis using enaminonitriles and benzohydrazides. This method is eco-friendly and results in high yields . Another approach involves a mechanochemical method using azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole and pyrimidine rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazole and pyrimidine rings can produce partially or fully reduced derivatives.

Mechanism of Action

The mechanism of action of Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its combination of lithium and heterocyclic moieties, which confer distinct chemical and biological properties. Its potential as a therapeutic agent and its versatility in chemical reactions make it a valuable compound for further research and development.

Properties

Molecular Formula

C10H5LiN4O3

Molecular Weight

236.1 g/mol

IUPAC Name

lithium;7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H6N4O3.Li/c15-9(16)8-12-10-11-4-3-6(14(10)13-8)7-2-1-5-17-7;/h1-5H,(H,15,16);/q;+1/p-1

InChI Key

ICERBIDPRAQBNI-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=COC(=C1)C2=CC=NC3=NC(=NN23)C(=O)[O-]

Origin of Product

United States

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